molecular formula C17H21N3O4S2 B14919367 4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide

Cat. No.: B14919367
M. Wt: 395.5 g/mol
InChI Key: WDYYJGUROMLFAB-UHFFFAOYSA-N
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Description

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a dimethoxyphenyl group connected through a carbamothioyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethoxyaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 4-(2-aminoethyl)benzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(3,5-Dimethoxyphenyl)carbamothioyl]amino}ethyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and carbamothioyl groups. These structural features contribute to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C17H21N3O4S2

Molecular Weight

395.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C17H21N3O4S2/c1-23-14-9-13(10-15(11-14)24-2)20-17(25)19-8-7-12-3-5-16(6-4-12)26(18,21)22/h3-6,9-11H,7-8H2,1-2H3,(H2,18,21,22)(H2,19,20,25)

InChI Key

WDYYJGUROMLFAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

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